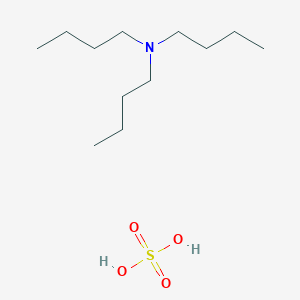![molecular formula C19H22N4O3 B14602256 3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}benzoic acid CAS No. 60568-55-0](/img/structure/B14602256.png)
3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}benzoic acid is an organic compound known for its unique structure and properties It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which contains an acetamido group and a diethylamino group, while the other is a benzoic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}benzoic acid typically involves the diazotization of 2-acetamido-4-(diethylamino)aniline followed by coupling with benzoic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, sulfonic acids, and nitro compounds are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of various chemicals.
Mechanism of Action
The mechanism of action of 3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which may interact with biological molecules, leading to various biochemical effects. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, influencing its activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}benzoic acid
- 2-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}benzoic acid
- 3-{(E)-[2-Acetamido-4-(dimethylamino)phenyl]diazenyl}benzoic acid
Uniqueness
3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}benzoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both acetamido and diethylamino groups provides distinct electronic and steric effects, making it a valuable compound for various applications.
Properties
CAS No. |
60568-55-0 |
|---|---|
Molecular Formula |
C19H22N4O3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-[[2-acetamido-4-(diethylamino)phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C19H22N4O3/c1-4-23(5-2)16-9-10-17(18(12-16)20-13(3)24)22-21-15-8-6-7-14(11-15)19(25)26/h6-12H,4-5H2,1-3H3,(H,20,24)(H,25,26) |
InChI Key |
LQJGIRQLJCLOEE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=CC=CC(=C2)C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphorane, [(2-chlorophenyl)methylene]triphenyl-](/img/structure/B14602180.png)





![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine]](/img/structure/B14602217.png)


![1-Azido-2-[2-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14602243.png)




